Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate typically involves the condensation of 6-methyl-3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The resulting intermediate is then esterified using ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Methylpyridin-3-yl)thiazole-4-carboxylate
- Ethyl 2-(6-Methylpyridin-2-yl)thiazole-4-carboxylate
- Ethyl 2-(6-Methylpyridin-3-yl)oxazole-4-carboxylate
Uniqueness
Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-5-4-8(2)13-6-9/h4-7H,3H2,1-2H3 |
InChI Key |
COKISARIRUVKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C |
Origin of Product |
United States |
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